5-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]
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Overview
Description
5-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] is a complex heterocyclic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] typically involves the reaction of 2-aminophenols with alkynones in the presence of a solvent such as 1,4-dioxane at elevated temperatures (around 100°C) . The hydroxy proton of the aminophenol plays a crucial role in the formation of an alkynylketimine intermediate, which undergoes a 7-endo-dig cyclization to form the desired oxazepine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which can further react to form nitrones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydroxylamines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as cyanide ions and Grignard reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like phenyl magnesium bromide, benzyl magnesium chloride, and nitromethane are commonly employed.
Major Products Formed
Oxidation: Formation of nitrones and N-oxides.
Reduction: Formation of amines and hydroxylamines.
Substitution: Formation of substituted spiro compounds with various functional groups.
Scientific Research Applications
5-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antibacterial and anticancer activities.
Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes and receptors. The spiro structure allows it to fit into unique binding sites, modulating the activity of these targets. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to undergo various chemical transformations suggests it can interact with multiple biological pathways .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-5-methyl-3H-spiro[benz-2-azepine-3-cyclohexane]: This compound shares a similar spiro structure but differs in the nature of the attached rings.
Benzo[b][1,4]oxazepine derivatives: These compounds have a similar oxazepine ring but may vary in the substituents attached to the ring.
Uniqueness
5-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] is unique due to its specific spiro linkage and the presence of both oxazepine and piperidine rings.
Properties
Molecular Formula |
C14H20N2O |
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Molecular Weight |
232.32 g/mol |
IUPAC Name |
5-methylspiro[3,4-dihydro-1,5-benzoxazepine-2,4'-piperidine] |
InChI |
InChI=1S/C14H20N2O/c1-16-11-8-14(6-9-15-10-7-14)17-13-5-3-2-4-12(13)16/h2-5,15H,6-11H2,1H3 |
InChI Key |
LEUCEWVWSFMQDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CCNCC2)OC3=CC=CC=C31 |
Origin of Product |
United States |
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